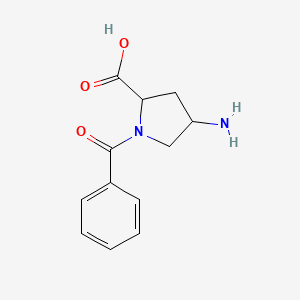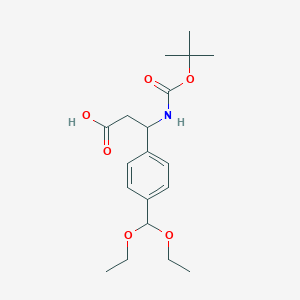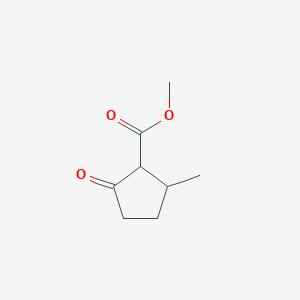![molecular formula C71H125N3O11S B13399902 cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate CAS No. 12216-86-3](/img/structure/B13399902.png)
cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate; cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate; cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate are complex organic compounds These compounds are characterized by their unique structural features, which include cyclooctene rings and various functional groups such as carbamates and sulfanylformates
Análisis De Reacciones Químicas
These compounds can undergo various types of chemical reactions, including:
Oxidation: The presence of carbamate and sulfanylformate groups allows for oxidation reactions, which can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The functional groups in these compounds can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: They can be used as intermediates in the synthesis of more complex molecules.
Biology: Their unique structures may allow them to interact with biological molecules in specific ways, making them useful in biochemical studies.
Medicine: They may have potential as therapeutic agents due to their ability to interact with biological targets.
Industry: They can be used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar compounds include other cyclooctene derivatives and compounds with carbamate or sulfanylformate groups. These compounds may share some chemical properties and reactivity but differ in their specific structures and functional groups. The uniqueness of cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate; cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate; cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate lies in their specific combination of functional groups and structural features.
Propiedades
Número CAS |
12216-86-3 |
|---|---|
Fórmula molecular |
C71H125N3O11S |
Peso molecular |
1228.8 g/mol |
Nombre IUPAC |
cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate |
InChI |
InChI=1S/C26H46N2O5.C24H43NO3.C21H36O3S/c1-25(2,3)18-20(23(30)26(4,5)6)14-12-13-17-27-22(29)19-32-28-24(31)33-21-15-10-8-7-9-11-16-21;1-23(2,3)18-19(21(26)24(4,5)6)14-12-13-17-25-22(27)28-20-15-10-8-7-9-11-16-20;1-20(2,3)14-16(18(22)21(4,5)6)15-25-19(23)24-17-12-10-8-7-9-11-13-17/h10,15,20-21H,7-9,11-14,16-19H2,1-6H3,(H,27,29)(H,28,31);10,15,19-20H,7-9,11-14,16-18H2,1-6H3,(H,25,27);10,12,16-17H,7-9,11,13-15H2,1-6H3 |
Clave InChI |
XQPBJDKMKWOESI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(CCCCNC(=O)CONC(=O)OC1CCCCCC=C1)C(=O)C(C)(C)C.CC(C)(C)CC(CCCCNC(=O)OC1CCCCCC=C1)C(=O)C(C)(C)C.CC(C)(C)CC(CSC(=O)OC1CCCCCC=C1)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)


![(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B13399841.png)



![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)

![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)


![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
